N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide
Overview
Description
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide is a complex organic compound with the molecular formula C22H18ClN3O5S This compound is characterized by its unique structure, which includes a chlorophenoxy group, a carbamothioyl group, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chlorophenoxy Intermediate: The synthesis begins with the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy.
Coupling with Phenyl Isocyanate: The chlorophenoxy intermediate is then coupled with phenyl isocyanate to form the carbamothioyl derivative.
Introduction of the Nitrobenzamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-nitrobenzamide: Differing by the position of the ethoxy group.
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide: Differing by the presence of a methoxy group instead of an ethoxy group.
N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-ethoxy-3-aminobenzamide: Differing by the presence of an amino group instead of a nitro group.
These comparisons highlight the structural variations and potential differences in chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-ethoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O5S/c1-2-30-20-12-3-14(13-19(20)26(28)29)21(27)25-22(32)24-16-6-10-18(11-7-16)31-17-8-4-15(23)5-9-17/h3-13H,2H2,1H3,(H2,24,25,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCCFBSBBIMRTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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